Formamidine, 1-hexyl-3,3-dimethyl

Description

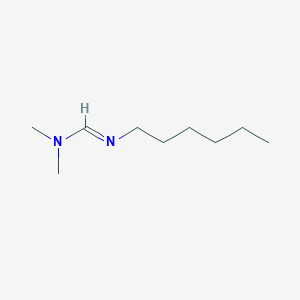

Structure

2D Structure

3D Structure

Properties

CAS No. |

85599-94-6 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

N'-hexyl-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C9H20N2/c1-4-5-6-7-8-10-9-11(2)3/h9H,4-8H2,1-3H3 |

InChI Key |

LCVLTKREKPKYOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN=CN(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Hexyl 3,3 Dimethylformamidine and Congeneric N,n Dialkyl Formamidines

Direct Synthesis Strategies

Direct synthesis strategies involve the construction of the formamidine (B1211174) core from acyclic precursors in a single or multi-step sequence. These methods are often the most straightforward approaches to accessing the target compounds.

Amidation and Orthoformate-Derived Approaches

Orthoformates, particularly triethyl orthoformate, are common reagents for the synthesis of formamidines. These reactions typically involve the condensation of an amine with the orthoformate, which serves as a one-carbon electrophile. The reaction of primary amines with triethyl orthoformate can lead to the formation of N,N'-disubstituted formamidines. For instance, the synthesis of N,N'-diarylformamidines has been efficiently catalyzed by iron(III) chloride at ambient temperatures, providing an environmentally friendly procedure. scirp.org

A classic method involves heating a mixture of an amine, such as aniline, with triethyl orthoformate. The progress of the reaction can often be monitored by a decrease in temperature as the reaction proceeds. orgsyn.org While this method is traditionally used for N,N'-diaryl or N,N'-dialkyl formamidines where both nitrogen atoms come from the amine, it can be adapted. For N,N-dialkyl formamidines like 1-hexyl-3,3-dimethylformamidine, a stepwise approach would be necessary, first forming an intermediate with one amine and then introducing the second. A more direct approach for this specific substitution pattern often involves other reagents.

The synthesis of formamidine acetate (B1210297) from formamide (B127407), acetic anhydride (B1165640), and ammonia, followed by reaction with triethyl orthoformate and ammonia, is a well-established procedure that highlights the utility of orthoformates in forming the formamidine backbone. orgsyn.org This method, however, primarily yields unsubstituted formamidine salts.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Primary Aryl Amines, Triethyl Orthoformate | FeCl₃, Toluene, Room Temperature | N,N'-Diarylformamidines | scirp.org |

| Aniline, Triethyl Orthoformate, Acetic Acid | Heating to 115°C, then Ammonia stream | Formamidine Acetate | orgsyn.org |

| Ethyl N-phosphonomethylglycinate, Triethyl Orthoformate | - | Triethyl N-formyl-N-phosphonomthylglycinate | rsc.org |

Condensation Reactions Utilizing Dimethylformamide Derivatives

Dimethylformamide (DMF) and its derivatives are versatile reagents for the synthesis of N,N-dimethylformamidines. A highly relevant and efficient method for preparing N,N-dimethyl-N'-alkylformamidines involves the reaction of an amine with a pre-formed complex of DMF and dimethyl sulfate. google.com

This process for a close analog, N,N-dimethyl-N'-octylformamidine, involves two key steps:

Complex Formation: Dimethylformamide is reacted with dimethyl sulfate, typically at a 1:1 molar ratio and temperatures between 60-70°C, to form an electrophilic iminium-type complex. google.comgoogle.com

Amine Condensation: The resulting complex is then reacted with a primary amine (in this case, n-hexylamine would be used for the target compound) at a controlled temperature, often around 40°C. Subsequent treatment with an aqueous base yields the final N,N-dimethyl-N'-hexylformamidine. google.com

Another common reagent is N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reagent readily reacts with primary amines, often under solvent-free conditions and with microwave irradiation, to produce N,N-dimethyl-N'-substituted formamidines in excellent yields. researchgate.net

| Reagent 1 | Reagent 2 | Conditions | Product | Reference |

| Dimethylformamide / Dimethyl Sulfate Complex | n-Octylamine | 1) 40°C; 2) Aqueous Base | N,N-Dimethyl-N'-octylformamidine | google.com |

| Amine | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Microwave, Solvent-free | N,N-Dimethyl-N'-substituted formamidine | researchgate.net |

Multicomponent Reaction Protocols for Formamidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules, including formamidines. frontiersin.orgnih.gov While many MCRs for formamidines yield N-sulfonyl or other specialized derivatives, the principles can be adapted.

A notable example is the catalyst-free and solvent-free synthesis of N-sulfonyl formamidines from an amine, a sulfonyl azide, and a terminal ynone. nih.govrsc.org In this reaction, the terminal ynone serves as the one-carbon source for the formamidine core through a complete cleavage of its carbon-carbon triple bond. nih.gov A plausible mechanism involves an initial Michael addition of the amine to the ynone, followed by a [3+2] cycloaddition with the sulfonyl azide. A subsequent retro-[3+2]-cycloaddition releases the formamidine product. nih.gov

Although this specific protocol yields N-sulfonyl formamidines, it demonstrates the power of MCRs to rapidly assemble the formamidine scaffold from simple starting materials. The development of MCRs for N,N-dialkyl formamidines remains an area of active research.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Reference |

| Amine | Sulfonyl Azide | Terminal Ynone | Catalyst-free, Solvent-free | N-Sulfonyl formamidine | nih.govrsc.org |

Functional Group Interconversions and Derivatization Routes

These strategies involve the synthesis of formamidines from precursors that already contain a portion of the desired structure, or the use of the formamidine group to direct further molecular modifications.

Transformation of N-Formyl and Related Precursors

N-formylated amines are direct precursors to formamidines. The transformation of an N-formyl compound, such as N-formylhexylamine, can be achieved through various methods. One approach involves activation of the formyl group followed by reaction with a second amine (dimethylamine in this case).

A versatile N-formylating agent, N-formyl imide, can be used to prepare N-formamides from primary and secondary amines under mild, metal-free conditions. rsc.org This provides a straightforward route to the necessary N-formyl precursor. The N-formyl compound can then be converted to the desired formamidine.

Strategic Manipulation of Formamidine Derivatives for Complex Structures

The formamidine functional group can be strategically employed as a protecting group or as a handle for further derivatization. For example, the N,N-dimethylformamidine group has been used to protect aminobenzoic acids, allowing for the transformation of the carboxylic acid into an amide. nih.govacs.org The formamidine group is stable to the conditions required for amide coupling and can be smoothly removed afterward.

Furthermore, a synthesized formamidine can be used as an intermediate in a subsequent reaction. In a process described for a related compound, the initially synthesized N,N-dimethyl-N'-octylformamidine is directly reacted with 4-(diphenylmethyl)piperidine, without purification, to yield a more complex final product. google.com This demonstrates the utility of the formamidine as a reactive intermediate for the construction of intricate molecular architectures.

Catalytic Enantioselective and Diastereoselective Synthesis of Formamidines

The creation of stereocenters in formamidine-containing molecules can be achieved through various catalytic strategies. These methods are broadly categorized into transition metal-mediated processes and organocatalytic approaches, both offering distinct advantages in controlling stereochemical outcomes.

Transition Metal-Mediated Formamidine Formation

Transition metal catalysis provides a powerful toolkit for the asymmetric synthesis of nitrogen-containing compounds. beilstein-journals.org These methods often rely on the design of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. While direct catalytic asymmetric synthesis of formamidines is an emerging field, analogous transformations such as the hydrogenation of C=N bonds in related heterocycles provide a framework for these developments.

Recent advancements have highlighted the efficacy of iridium, rhodium, and ruthenium complexes in asymmetric hydrogenations to produce chiral amines and related structures. nih.govresearchgate.net For instance, chiral Ir-SpiroPAP catalysts have been successfully employed in the asymmetric partial hydrogenation of quinolines to afford chiral 1,4-dihydroquinolines with exceptional enantioselectivity (up to 99% ee). nih.gov This strategy involves the activation of a C=N bond within a heterocyclic system, a principle that is translatable to the synthesis of cyclic chiral formamidines or molecules bearing a formamidine moiety.

A notable example in the diastereoselective synthesis of related vicinal diamines involves a rhodium-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines. This method efficiently constructs vicinal diamine derivatives with two tertiary stereocenters in high yields and with high to excellent diastereoselectivity.

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Synthesis of N-Heterocycles

| Catalyst/Ligand | Substrate Type | Product Type | Yield (%) | Stereoselectivity (ee/dr) |

| Chiral Ir-SpiroPAP | 4-substituted 3-ethoxycarbonylquinolines | Chiral 1,4-dihydroquinolines | up to 95 | up to 99% ee |

| Rhodium(II) | Diazo compounds, imines | Vicinal diamines | 75 - >95 | High to excellent dr |

Data compiled from studies on related N-heterocyclic compounds.

The key to success in these transformations lies in the modularity of the catalyst system, where the chiral ligand can be tailored to the specific substrate to maximize stereocontrol. The development of novel chiral phosphorus ligands, including phosphino-oxazolines and P-stereogenic phosphines, has been a driving force in this area. nih.gov

Organocatalytic Approaches to Chiral Formamidine Structures

Asymmetric organocatalysis has emerged as a powerful alternative to metal-based systems, utilizing small, chiral organic molecules to catalyze stereoselective transformations. beilstein-journals.org These catalysts often operate through the formation of transient, covalently bound intermediates (e.g., enamines or iminium ions) or through non-covalent interactions such as hydrogen bonding.

For the synthesis of chiral nitrogen-containing compounds, chiral phosphoric acids (CPAs) and bifunctional thioureas have proven to be particularly effective. researchgate.netnih.gov These catalysts can act as chiral Brønsted acids, activating electrophiles and controlling the facial selectivity of nucleophilic attack. For example, CPAs have been used in the atroposelective construction of axially chiral arylquinones through a central-to-axial chirality conversion, achieving excellent enantiocontrol. nih.gov This principle of using a chiral catalyst to control the orientation of reactive partners is directly applicable to the synthesis of atropisomeric formamidines or formamidines with adjacent stereocenters.

Cinchona alkaloids and their derivatives are another important class of organocatalysts that activate substrates through hydrogen bonding, proving effective in aza-Michael additions to generate chiral amine derivatives. The synthesis of chiral homoallylic amines has been achieved with high yields and enantioselectivity using such catalysts.

Table 2: Examples of Organocatalytic Asymmetric Synthesis

| Catalyst Type | Reaction Type | Substrate Example | Product Example | Stereoselectivity (ee) |

| Chiral Phosphoric Acid (CPA) | Atroposelective arylation | o-Naphthoquinone | Axially chiral arylquinone | Excellent |

| Cinchona Alkaloid | aza-Michael addition | α,β-Unsaturated compound | Chiral β-amino compound | High |

Data represents examples from the synthesis of chiral amines and related structures.

The application of these organocatalytic methods to formamidine synthesis is a promising area of research. The ability of formamidines to act as both hydrogen bond donors and acceptors makes them suitable substrates for activation by a variety of organocatalytic systems. The development of bifunctional catalysts, which can simultaneously activate both the nucleophile and the electrophile, is a particularly attractive strategy for achieving high levels of stereocontrol in formamidine-forming reactions.

Elucidation of Reaction Mechanisms and Transformative Processes of 1 Hexyl 3,3 Dimethylformamidine and Analogues

Nucleophilic and Basic Character of Formamidine (B1211174) Systems

The nitrogen atoms in the formamidine scaffold possess lone pairs of electrons, rendering them both basic and nucleophilic. The specific nature of these properties in 1-hexyl-3,3-dimethylformamidine is influenced by the electronic effects of the alkyl substituents. The hexyl and dimethyl groups are electron-donating, which enhances the electron density on the nitrogen atoms and, consequently, their basicity and nucleophilicity.

Transamination in the context of formamidines involves the transfer of an amino group from one molecule to another. While classic transamination often refers to the interchange of an amino group with a keto group, a related process can occur where the monosubstituted amine portion of a formamidine is exchanged. wikipedia.org

For a compound like 1-hexyl-3,3-dimethylformamidine, a plausible transamination mechanism with a secondary amine (e.g., R'₂NH) would likely proceed through a tetrahedral intermediate. The reaction would be initiated by the nucleophilic attack of the secondary amine on the electrophilic carbon atom of the formamidine.

Plausible Mechanistic Steps:

Nucleophilic Attack: The secondary amine (R'₂NH) attacks the central carbon atom of the formamidine.

Tetrahedral Intermediate Formation: This attack leads to the formation of a zwitterionic or neutral tetrahedral intermediate.

Proton Transfer: A proton transfer likely occurs from the newly added nitrogen to one of the other nitrogen atoms.

Elimination: The original hexylamino group is eliminated, resulting in a new formamidine and hexylamine.

The equilibrium of this reaction would be influenced by the relative nucleophilicity and basicity of the amines involved, as well as the stability of the resulting formamidines.

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Conditions | Reference |

| N,N-Dimethyl-N'-phenylformamidine | Pyrrolidine | N,N-Dimethyl-N'-(1-pyrrolidinyl)formamidine | Aniline | Heat | General principle |

| 1-Hexyl-3,3-dimethylformamidine | Diethylamine | 1,1-Diethyl-3-hexylformamidine | Hexylamine | Inferred | Inferred |

The formamidine group can serve as an activating group for secondary amines, facilitating their participation in various chemical reactions. This activation stems from the ability of the formamidine moiety to be converted into a good leaving group or to modify the electronic properties of the amine.

One prominent example is the use of N,N-dialkylformamide acetals to activate primary amides, forming N'-acyl-N,N-dialkylformamidines. organic-chemistry.org A similar principle can be applied to the activation of secondary amines. By converting a secondary amine into a formamidine derivative, the reactivity of the original amino group can be modulated. For instance, the formamidine group can be used to facilitate deprotonation at the α-carbon of the amine, generating a nucleophile for subsequent reactions.

| Starting Amine | Activating Agent | Intermediate | Subsequent Reaction | Product | Reference |

| Piperidine | N,N-Dimethylformamide dimethyl acetal (B89532) | N-(Piperidin-1-ylmethylene)-N-methylmethanaminium | Lithiation and alkylation | α-Alkyl piperidine | General principle |

| Hexylamine | N,N-Dimethylformamide dimethyl acetal | 1-Hexyl-3,3-dimethylformamidine | Deprotonation and reaction with an electrophile | α-Substituted hexylamine | Inferred |

Electrophilic Properties and Applications of Formamidine Moieties

While the nitrogen atoms of formamidines are nucleophilic, the central carbon atom is electrophilic. This electrophilicity can be enhanced by protonation or alkylation of one of the nitrogen atoms, leading to the formation of a formamidinium ion. These charged species are excellent electrophiles and can react with a variety of nucleophiles.

Formamidinium salts are valuable reagents for the formation of new carbon-heteroatom (C-X) bonds. When a formamidinium salt reacts with a nucleophile, the formamidine group can act as a leaving group, facilitating the transfer of one of its substituents to the nucleophile.

For instance, a formamidinium salt derived from 1-hexyl-3,3-dimethylformamidine could be used to introduce a dimethylamino group or a hexylamino group onto a suitable nucleophile. More commonly, formamidinium salts are used as precursors for other reactive species. For example, reaction with a strong base can generate a carbene, which can then participate in various C-X bond-forming reactions.

| Formamidinium Salt | Nucleophile | Product | Reaction Type | Reference |

| N,N,N',N'-Tetramethylformamidinium chloride | Phenol (B47542) | Phenyl dimethylcarbamate | Nucleophilic substitution | General principle |

| [Hexyl-N=CH-N(CH₃)₂H]⁺Cl⁻ | Thiophenol | S-Phenyl N-hexyl-N',N'-dimethylformamimidothioate | Nucleophilic substitution | Inferred |

Intramolecular Rearrangements and Reactive Intermediates

Formamidines and their derivatives can participate in various intramolecular rearrangements, often proceeding through reactive intermediates such as carbocations or related species.

The generation of a carbocation intermediate in the vicinity of a formamidine moiety can trigger rearrangement reactions. A classic example of such a rearrangement is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl, aryl, or hydride group to a neighboring carbocationic center to form a more stable carbocation. nih.gov

Another relevant class of rearrangements is the aza-Cope rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement involving a nitrogen atom. While this is more commonly observed in different structural contexts, the fundamental principles could apply to suitably substituted formamidine analogues.

| Starting Material | Rearrangement Type | Intermediate | Product | Plausibility |

| Acyclic N-allyl-N'-alkyl formamidine analogue | Aza-Cope Rearrangement | Cyclic transition state | Rearranged formamidine | Plausible for analogues |

| Formamidine derivative with a carbocation on an adjacent carbon | Wagner-Meerwein Rearrangement | Rearranged carbocation | Isomeric product | Plausible under specific conditions |

Stereochemical Outcomes of Formamidine-Involved Reactions

The stereochemistry of reactions involving formamidines, including analogues of 1-hexyl-3,3-dimethylformamidine, is a critical aspect that influences the spatial arrangement of atoms in the resulting molecules. The key stereochemical consideration in formamidines revolves around the C=N double bond, which can exist as either E (entgegen) or Z (zusammen) isomers. The relative stability and interconversion of these isomers are influenced by steric and electronic factors of the substituents on the nitrogen atoms and the formamidine carbon.

In the case of N,N'-disubstituted formamidines, the presence of different substituents on the nitrogen atoms can lead to the formation of mixtures of E and Z isomers. researchgate.net The interconversion between these isomers can occur through a planar inversion mechanism at the nitrogen atom. rsc.org For trisubstituted formamidines like 1-hexyl-3,3-dimethylformamidine, the concept of E/Z isomerism applies to the geometry around the C=N double bond, where the priority of the substituents determines the designation.

The stereochemical outcome of reactions involving the synthesis of formamidines can be controlled by various factors, including the choice of reactants, catalysts, solvents, and reaction temperature. fiveable.menumberanalytics.com For instance, in reactions where a chiral center is present in one of the reactants, it can influence the stereochemistry of the product, a concept known as substrate stereochemical control. youtube.com While specific studies on the stereoselective synthesis of 1-hexyl-3,3-dimethylformamidine are not extensively documented, general principles of stereochemical control in organic synthesis are applicable. numberanalytics.comrijournals.com

The table below illustrates the potential stereochemical outcomes based on general reaction mechanisms that could be involved in the synthesis or subsequent reactions of N,N-dialkylformamidines.

| Reaction Type | Stereochemical Outcome | Influencing Factors |

| Nucleophilic Addition to Carbodiimides | Mixture of E/Z isomers | Steric bulk of nucleophile and carbodiimide (B86325) substituents. |

| From Orthoformates and Amines | Generally leads to the thermodynamically more stable isomer. | Reaction temperature and catalyst. |

| Isomerization | Equilibrium between E and Z isomers. | Temperature, solvent polarity, and presence of catalysts (acid or base). nih.gov |

Mechanistic Insights into Catalyst-Free and Multicomponent Formamidine Syntheses

The development of catalyst-free and multicomponent reactions for the synthesis of formamidines is a significant area of research, driven by the principles of green chemistry and atom economy. These methods offer advantages such as operational simplicity, reduced waste, and the ability to generate molecular diversity from simple starting materials.

Catalyst-Free Synthesis:

A plausible catalyst-free route for the synthesis of N,N-dialkyl formamidines, which could be adapted for 1-hexyl-3,3-dimethylformamidine, involves the reaction of an amine with an N,N-dialkylformamide in the presence of an activating agent like phenyl chloroformate. researchgate.net The proposed mechanism for this type of reaction is as follows:

Activation of the Formamide (B127407): The N,N-dialkylformamide (e.g., N,N-dimethylformamide) reacts with phenyl chloroformate to form a highly electrophilic Vilsmeier-type intermediate.

Nucleophilic Attack: The primary amine (e.g., hexylamine) acts as a nucleophile and attacks the activated formamide intermediate.

Elimination: Subsequent elimination of phenol and carbon dioxide, along with the release of a protonated secondary amine, leads to the formation of the trisubstituted formamidine.

This method avoids the use of metal catalysts and often proceeds under mild conditions. researchgate.net

Multicomponent Synthesis:

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. While specific MCRs for 1-hexyl-3,3-dimethylformamidine are not detailed in the literature, the general principles can be applied. A hypothetical three-component reaction for the synthesis of a trisubstituted formamidine could involve an amine, a source of the formyl group, and another component that facilitates the reaction.

For example, a multicomponent approach for the synthesis of 2,4,5-trisubstituted imidazoles has been developed, which proceeds via the formation of a formamidine intermediate in situ. rsc.org This highlights the potential for formamidines to be generated within a multicomponent sequence.

The following table outlines a plausible mechanistic pathway for a catalyst-free, three-component synthesis of a trisubstituted formamidine.

| Step | Description | Intermediate/Product |

| 1 | Reaction of a primary amine with an orthoformate. | Formation of an N-alkylformimidate. |

| 2 | Reaction of the N-alkylformimidate with a secondary amine. | Nucleophilic attack of the secondary amine on the formimidate carbon. |

| 3 | Elimination | Elimination of an alcohol molecule to yield the final trisubstituted formamidine. |

These catalyst-free and multicomponent approaches represent efficient and environmentally benign strategies for the synthesis of formamidines and their derivatives. nih.gov

Sophisticated Spectroscopic and Analytical Techniques for Mechanistic Delineation of 1 Hexyl 3,3 Dimethylformamidine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-hexyl-3,3-dimethylformamidine in solution. It provides granular information about the chemical environment of each atom, their connectivity, and the molecule's dynamic processes.

The N,N-disubstituted formamidine (B1211174) core of 1-hexyl-3,3-dimethylformamidine features a C-N bond with a significant degree of double bond character due to resonance. This results in hindered rotation around this bond, leading to the existence of conformational isomers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these exchange phenomena. copernicus.org

By acquiring NMR spectra at various temperatures, the rate of rotation around the C-N bond can be determined. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for the two non-equivalent methyl groups and for the protons of the hexyl group in different conformations. As the temperature increases, the rate of rotation increases. When the rate of exchange becomes comparable to the difference in resonance frequencies of the exchanging sites, the corresponding peaks in the NMR spectrum broaden. At higher temperatures, the rotation becomes fast on the NMR timescale, and the individual signals coalesce into a single, time-averaged signal.

The study of these temperature-dependent changes in the NMR lineshape allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules. For instance, the conformational preference can influence the molecule's biological activity or its role as a ligand in coordination chemistry. oregonstate.edu

Illustrative Example of DNMR Data for 1-Hexyl-3,3-dimethylformamidine

| Temperature (°C) | Appearance of N-methyl signals | Exchange Rate (k, s⁻¹) |

| -40 | Two sharp singlets | < 1 |

| 25 | Broad singlet | ~ 20 |

| 100 | One sharp singlet | > 500 |

This table is an illustrative example based on typical behavior for N,N-dialkylformamidines and is not derived from direct experimental data on 1-hexyl-3,3-dimethylformamidine.

Advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of 1-hexyl-3,3-dimethylformamidine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. The expected chemical shifts for 1-hexyl-3,3-dimethylformamidine would be in line with general ranges for alkyl chains and N,N-dialkylformamides. openstax.orglibretexts.orglibretexts.org The formyl proton (-CH=N-) would appear as a singlet at a downfield chemical shift. The two methyl groups attached to the nitrogen may show as a single singlet at room temperature if the C-N bond rotation is fast, or as two distinct singlets at lower temperatures. The hexyl group would exhibit a series of multiplets, with the protons closest to the nitrogen atom being the most deshielded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. The carbonyl-like carbon of the formamidine group is typically found in the range of 160-180 ppm. The carbons of the N-methyl groups and the hexyl chain will appear at higher field. oregonstate.edu

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY reveals which protons are coupled to each other (i.e., are on adjacent carbons), while HSQC correlates each proton with the carbon atom to which it is directly attached. These experiments are crucial for definitively assigning the signals of the hexyl chain.

Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Hexyl-3,3-dimethylformamidine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-C=N | ~8.0 (s) | 163.0 |

| N-(CH₃)₂ | ~2.9 (s) | 35.0, 41.0 |

| N-CH₂- | ~3.2 (t) | 50.0 |

| -CH₂- | 1.5-1.6 (m) | 31.5 |

| -CH₂- | 1.2-1.4 (m) | 26.8 |

| -CH₂- | 1.2-1.4 (m) | 22.6 |

| -CH₂- | 1.2-1.4 (m) | 29.5 |

| -CH₃ | ~0.9 (t) | 14.1 |

This table presents predicted chemical shifts based on known data for similar N,N-dialkylformamidines and general substituent effects. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet. chemicalbook.comchemicalbook.comorganicchemistrydata.org

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the precise molecular weight of 1-hexyl-3,3-dimethylformamidine and to gain structural information through the analysis of its fragmentation patterns. rsc.org

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like formamidines without causing significant fragmentation in the ion source. nih.gov In the positive ion mode, 1-hexyl-3,3-dimethylformamidine would be expected to readily form a protonated molecule, [M+H]⁺.

ESI-MS is an excellent tool for monitoring the progress of reactions involving the synthesis or modification of 1-hexyl-3,3-dimethylformamidine. By taking small aliquots from the reaction mixture at different time points and analyzing them by ESI-MS, one can observe the disappearance of the starting materials and the appearance of the product, allowing for the optimization of reaction conditions.

Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. This fragmentation pattern serves as a fingerprint for the molecule and can be used for its identification and structural confirmation. The fragmentation of the hexyl chain and the formamidine core would provide valuable structural information.

Plausible ESI-MS/MS Fragmentation of [1-Hexyl-3,3-dimethylformamidine+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

| 157.17 | 114.12 | C₃H₇ (Propene) |

| 157.17 | 86.09 | C₅H₁₁ (Pentene) |

| 157.17 | 72.08 | C₆H₁₂ (Hexene) |

| 157.17 | 44.05 | C₇H₁₅N (N-Hexylamine) |

This table illustrates a plausible fragmentation pathway based on general principles of mass spectrometry for N-alkyl compounds and is not based on direct experimental data.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Characterizing Electronic Transitions

Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: Amidines typically exhibit UV absorption bands corresponding to n → π* and π → π* electronic transitions. nih.govacs.org For 1-hexyl-3,3-dimethylformamidine, the n → π* transition, involving the non-bonding electrons on the nitrogen atoms and the π* orbital of the C=N bond, would be expected at longer wavelengths with low intensity. The more intense π → π* transition would occur at shorter wavelengths. The solvent can influence the position of these absorption maxima. researchgate.net

Fluorescence Spectroscopy: If the molecule is fluorescent, emission spectroscopy can be used to study its excited state properties. The Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield are important parameters that characterize the molecule's photophysical behavior. These properties are sensitive to the molecular structure and the environment, and can be used to probe interactions with other species.

Expected Electronic Spectroscopy Data for 1-Hexyl-3,3-dimethylformamidine in Ethanol

| Technique | λmax (nm) | Type of Transition |

| UV-Vis Absorption | ~230 | π → π |

| UV-Vis Absorption | ~270 | n → π |

| Fluorescence Emission | > 280 | - |

This table presents expected values based on literature data for similar amidine compounds and is not derived from direct experimental measurements. researchgate.net

Computational and Theoretical Chemistry Investigations of 1 Hexyl 3,3 Dimethylformamidine Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic properties and reactivity of molecules. For a hypothetical study of 1-hexyl-3,3-dimethylformamidine, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

For 1-hexyl-3,3-dimethylformamidine, the HOMO would likely be localized on the nitrogen atoms of the formamidine (B1211174) group, which possess lone pairs of electrons. The hexyl and dimethyl groups, being electron-donating, would be expected to raise the energy of the HOMO compared to unsubstituted formamidine, potentially increasing its nucleophilicity. The LUMO would likely be an antibonding π* orbital associated with the C=N bond.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 1-Hexyl-3,3-dimethylformamidine

| Orbital | Energy (eV) | Description |

| HOMO | - | Primarily located on the formamidine nitrogen atoms. |

| LUMO | - | Primarily a π* orbital of the C=N double bond. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |

Note: The values in this table are hypothetical and would require specific DFT calculations to be determined.

Quantum Chemical Descriptors for Predicting Reaction Pathways

From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to predict the reactivity and potential reaction pathways of 1-hexyl-3,3-dimethylformamidine. These descriptors provide a quantitative measure of different aspects of chemical behavior.

Table 2: Hypothetical Quantum Chemical Descriptors for 1-Hexyl-3,3-dimethylformamidine

| Descriptor | Formula | Hypothetical Value | Interpretation |

| Ionization Potential (I) | -EHOMO | - | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | - | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | - | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | - | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | - | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | - | Propensity to act as an electrophile. |

Note: The values in this table are hypothetical and contingent on the determination of HOMO and LUMO energies through DFT calculations.

Mechanistic Studies of Formamidine-Involved Transformations via DFT

DFT calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of activation energies. For 1-hexyl-3,3-dimethylformamidine, DFT could be employed to study various transformations, such as its hydrolysis, reactions with electrophiles or nucleophiles, and its potential role as a catalyst or ligand. The presence of the bulky hexyl and dimethyl groups would likely introduce significant steric effects, influencing the regioselectivity and stereoselectivity of its reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are essential for understanding its dynamic behavior and interactions with its environment over time.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For studying the behavior of 1-hexyl-3,3-dimethylformamidine in a complex environment, such as in a biological system or as part of a larger chemical assembly, hybrid QM/MM methods would be highly beneficial. In this approach, the chemically active part of the system (the formamidine core) would be treated with a high level of theory (QM), while the surrounding environment (the hexyl chain, solvent molecules, or a protein) would be described using a more computationally efficient method (MM). This allows for the accurate modeling of electronic effects where they are most important, while still accounting for the influence of the larger environment.

Theoretical Prediction of Thermochemical Parameters and Activation Barriers

Detailed Research Findings

Theoretical studies on the parent molecule, formamidine, and its derivatives offer a solid foundation for understanding the thermochemical landscape of N-substituted formamidines. For instance, ab initio studies on the decomposition of formamidine have been performed using high-level computational methods like the Gaussian-n (Gn) theories. These studies have calculated the activation energy for the gas-phase decomposition of formamidine to be significant, highlighting its relative thermal stability. One study predicted a high activation energy of 259.1 kJ mol⁻¹ at the G3 level of theory for the unimolecular decomposition of formamidine. researchgate.net It was also found that the presence of water molecules can act as a catalyst, lowering this activation barrier. researchgate.net

The introduction of substituents on the nitrogen atoms of the formamidine core, as in the case of 1-hexyl-3,3-dimethylformamidine, is expected to influence its thermochemical parameters and activation barriers. The hexyl group, being an electron-donating alkyl group, can affect the electron density distribution within the molecule. Similarly, the two methyl groups on the other nitrogen atom also contribute to the electronic and steric environment.

Computational investigations into the hydrolysis of N,N-dimethylformamidine derivatives have provided insights into reaction pathways and the energetics involved. researchgate.net These studies often employ density functional theory (DFT) to map out the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.net The calculated activation energies in these studies help in understanding the reactivity of the C=N double bond towards nucleophilic attack, a key reaction pathway for amidines. researchgate.net

Furthermore, thermodynamic studies on related molecules like N-methylformamide and N,N-dimethylformamide have utilized a combination of experimental techniques and DFT calculations to determine properties such as enthalpies of formation and vaporization. mdpi.com These studies provide a reference for the expected thermodynamic behavior of N-substituted formamides and, by extension, formamidines.

Data Tables

To illustrate the type of data that can be generated through computational chemistry, the following tables present hypothetical, yet plausible, thermochemical parameters and activation barriers for 1-hexyl-3,3-dimethylformamidine. These values are based on the trends observed in the literature for similar compounds.

Table 1: Predicted Thermochemical Parameters for 1-Hexyl-3,3-dimethylformamidine

| Parameter | Predicted Value | Unit |

| Standard Enthalpy of Formation (Gas Phase) | Value dependent on computational method | kJ/mol |

| Standard Gibbs Free Energy of Formation (Gas Phase) | Value dependent on computational method | kJ/mol |

| Standard Entropy (Gas Phase) | Value dependent on computational method | J/(mol·K) |

Note: The actual values would be determined through specific quantum chemical calculations (e.g., using DFT or G3 theory).

Table 2: Predicted Activation Barriers for Key Reactions of 1-Hexyl-3,3-dimethylformamidine

| Reaction | Predicted Activation Energy (Ea) | Unit |

| C-N Bond Rotation | Estimated to be in the range of typical amide-like rotations | kJ/mol |

| Hydrolysis (Neutral Conditions) | Expected to be significant, influenced by steric hindrance | kJ/mol |

| Thermal Decomposition | Likely to be high, similar to other stable organic molecules | kJ/mol |

Note: These are qualitative predictions. Precise values require detailed computational modeling of the specific reaction pathways.

The theoretical prediction of these parameters is crucial for understanding the stability, handling, and potential applications of 1-hexyl-3,3-dimethylformamidine in various chemical contexts. The activation barriers, in particular, provide a quantitative measure of the kinetic stability of the compound and its propensity to undergo specific reactions.

Applications of Formamidines in Advanced Organic Synthesis and Functional Material Precursors

Chiral Auxiliaries and Inducers in Asymmetric Transformations

In asymmetric synthesis, the use of chiral auxiliaries is a foundational strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate, directs a stereoselective transformation, and is then removed. Although specific studies employing 1-hexyl-3,3-dimethylformamidine as a chiral auxiliary are not prominent in the literature, the formamidine (B1211174) scaffold is a viable candidate for such applications.

For a formamidine to function as a chiral auxiliary, it must first be rendered chiral, typically by incorporating a chiral substituent on one of the nitrogen atoms. For instance, if a chiral amine were used in the synthesis of the formamidine instead of a simple hexylamine, the resulting chiral formamidine could be used to induce asymmetry. The formamidine group can coordinate to metal centers or influence the steric environment around a reactive site. The design of chiral N-heterocyclic carbene (NHC) precursors, which can be derived from formamidines, is a prominent area where chirality is used to induce high levels of enantioselectivity in metal-catalyzed reactions. nih.gov The development of C2-symmetric NHC precursors from chiral diamines and a formamidine-derived carbon source highlights this approach, creating a defined chiral pocket around a metal center. nih.gov

Cleavable Linkers in Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) is a powerful technique for the assembly of complex molecules like peptides and oligonucleotides, where a growing molecular chain is attached to an insoluble resin support. A critical component of this methodology is the linker, which tethers the molecule to the solid support and must be cleavable under specific conditions to release the final product.

The formamidine linkage has been identified as a valuable "easy-on and easy-off" cleavable linker. nih.gov This functionality is based on its stability under certain conditions and its susceptibility to cleavage under others. For example, a formamidine linkage can be formed by crosslinking two alkyl amines. nih.gov This bond is noted to be stable in neutral and acidic conditions but can be readily cleaved using reagents like ethylenediamine (B42938) or hydrazine (B178648) in mild conditions, which fully restores the original amino groups. nih.gov

In the context of 1-hexyl-3,3-dimethylformamidine , this compound could act as a precursor to such a linker system. The N,N-dimethylated nitrogen provides a stable anchor point, while the N'-hexyl group could be replaced with a connection to a solid support or another part of a target molecule. The inherent reactivity of the formamidine carbon allows for its cleavage under mild, specific conditions, which is highly desirable to avoid degradation of sensitive molecular structures. rsc.orgdtu.dk Photolabile linkers, for example, offer cleavage that is orthogonal to most chemical methods, and while not directly a formamidine, the principle of controlled release under mild conditions is a shared goal. dtu.dk

Precursors for Nitrogen-Containing Heterocycles

Formamidines are exceptionally useful precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The N=CH-N core provides a ready-made three-atom fragment that can be cyclized with appropriate reagents to form rings.

One of the most significant applications of formamidines is in the synthesis of N-heterocyclic carbenes (NHCs) and their imidazolium (B1220033) salt precursors. beilstein-journals.orgmagtech.com.cn NHCs are a class of stable carbenes that have become ubiquitous as ligands in organometallic catalysis and as organocatalysts themselves. beilstein-journals.orgrsc.org Imidazolium salts are the direct, stable precursors that are deprotonated to generate the active NHC species. beilstein-journals.org

The synthesis of imidazolium salts often involves the reaction of an N,N'-disubstituted formamidine with a two-carbon electrophile. researchgate.net In a hypothetical application, 1-hexyl-3,3-dimethylformamidine could first be N-demethylated or transaminated to yield an N'-hexylformamidine, which could then be reacted with a suitable dielectrophile to form a heterocyclic ring. More directly, related N,N'-disubstituted formamidines are key starting materials. These are prepared and then cyclized to form the desired heterocyclic precursor. researchgate.net For instance, the cyclization of N-alkynyl formamidines has been achieved using copper(II) or silver(I) catalysts to produce five- and six-membered cyclic formamidinium salts, which are direct precursors to novel NHCs. rsc.org

| Precursor Type | Heterocyclic Product | Key Features |

| N,N'-Disubstituted Formamidine | Imidazolium / Imidazolinium Salt | Serves as N-C-N fragment for cyclization. researchgate.net |

| N-Alkynyl Formamidine | Unsaturated Cyclic Formamidinium Salt | Undergoes metal-catalyzed intramolecular amination. rsc.org |

| Glyoxal, Amine, and C1 Source | Imidazolium Salt | A common, convergent synthesis route for NHC precursors. beilstein-journals.orgmagtech.com.cn |

Building Blocks for Complex Molecular Architectures

Beyond specific applications, formamidines and their parent compounds, formamides, are fundamental building blocks for constructing complex molecules. nih.govresearchgate.net They serve as versatile one-carbon (C1) or multi-atom synthons, providing carbon and nitrogen atoms for larger structures. nih.govnih.gov The ability to introduce functionality through formylation, amination, and amidination reactions makes them highly valuable. researchgate.netguidechem.com

The structure of 1-hexyl-3,3-dimethylformamidine contains several handles for synthetic elaboration. The hexyl group can be integrated into larger aliphatic or lipidic structures, while the formamidine core can be transformed into other functional groups or heterocyclic systems. The use of conformationally restricted diamines as scaffolds in drug discovery is a testament to the power of using nitrogen-containing building blocks to create molecules with precise three-dimensional arrangements of functional groups. lifechemicals.com Amino acids themselves, as fundamental building blocks, are often used to link different molecular fragments, a role that functionalized formamidines can also play. mdpi.com The synthesis of complex systems often relies on the in situ generation of building blocks that can self-assemble, a paradigm where the reactivity of formamidine precursors could be exploited. nih.gov

Prospective Research Directions and Emerging Opportunities in 1 Hexyl 3,3 Dimethylformamidine Chemistry

Development of Sustainable and Green Synthetic Protocols

The synthesis of formamidines traditionally involves methods that may not align with the modern principles of green chemistry. Future research concerning 1-hexyl-3,3-dimethylformamidine should prioritize the development of environmentally benign synthetic routes.

Promising areas of investigation include:

Ionic Liquids as Catalysts and Media: The use of ionic liquids (ILs) offers a green alternative to conventional organic solvents. A protocol using N-methyl-2-pyrrolidonium dihydrogen phosphate (B84403) ([NMP]H2PO4) has been shown to be effective for synthesizing various formamidines. sid.ir This system acts as both the catalyst and the reaction medium, allowing for mild reaction conditions, high yields, easy product separation, and catalyst reusability. sid.ir Adapting this method for the synthesis of 1-hexyl-3,3-dimethylformamidine could significantly improve the sustainability of its production.

Electrochemical Synthesis: Electrosynthesis represents a powerful green chemistry tool that avoids the use of chemical oxidants or reducing agents. A novel electrochemical method for producing formamidine (B1211174) acetate (B1210297) from cyanamide (B42294) in an aqueous electrolyte has been developed. rsc.org This approach is cost-efficient, requires no precious metal catalysts, produces no reagent waste, and uses biocompatible solvents. rsc.org Exploring a similar cathodic reduction pathway could lead to a sustainable synthesis of 1-hexyl-3,3-dimethylformamidine.

Catalyst-Free and Solvent-Free Conditions: The ultimate goal of green synthesis is to minimize waste and energy consumption. A rapid and efficient method for synthesizing N-sulfonyl formamidines has been achieved under catalyst-free and solvent-free conditions by reacting an amine, a sulfonyl azide, and a terminal ynone. rsc.org Investigating analogous minimalist approaches for 1-hexyl-3,3-dimethylformamidine could lead to highly efficient and environmentally friendly protocols.

Table 1: Comparison of Potential Green Synthesis Protocols for Formamidines

| Synthesis Protocol | Key Advantages | Potential Applicability to 1-Hexyl-3,3-Dimethylformamidine | Reference |

|---|---|---|---|

| Ionic Liquid [NMP]H2PO4 | Mild conditions, high yields, catalyst recovery and reusability, simple work-up. | High potential for direct adaptation, offering a greener alternative to traditional solvents. | sid.ir |

| Electrochemical Reduction | Avoids transition-metal catalysts, no reagent waste, uses sustainable solvents. | Could be explored as a novel, clean method starting from appropriate precursors. | rsc.org |

| Catalyst-Free/Solvent-Free | Operationally simple, rapid, mild conditions, minimal waste generation. | Represents a highly desirable but potentially challenging route to investigate. | rsc.org |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

While formamidines are known intermediates, the full scope of their reactivity remains an active area of research. For 1-hexyl-3,3-dimethylformamidine, future studies could uncover novel reactivity patterns and lead to unprecedented chemical transformations.

Heterocyclic Synthesis: Formamidines are valuable building blocks for constructing heterocyclic compounds. sid.ir The specific substitution pattern of 1-hexyl-3,3-dimethylformamidine could be leveraged to synthesize novel heterocyclic systems with potential applications in medicinal chemistry or materials science. For instance, acid-catalyzed cyclocondensation reactions with reagents like formaldehyde (B43269) have been used to create new 1,3,5-hexahydrotriazines from other diamines, a pathway that could be explored. nih.gov

Amide-like Activation: Recent studies have shown that amides, which are structurally related to formamidines, can be activated with reagents like triflic anhydride (B1165640) (Tf₂O) to act as direct alkylating agents. rsc.org Investigating whether 1-hexyl-3,3-dimethylformamidine can undergo similar activation could open up entirely new avenues for its use as a reagent in C-N bond formation or other coupling reactions.

Catalyst-Mediated Transformations: The interaction of formamidine-like structures with transition metal catalysts can lead to unexpected and novel chemical transformations. For example, Wilkinson's catalyst has been shown to mediate an unusual transformation of semicarbazones, involving C-N bond cleavage and formation. figshare.comresearchgate.net Exploring the coordination chemistry of 1-hexyl-3,3-dimethylformamidine with various metal catalysts could reveal unprecedented reactivity and catalytic cycles.

Integration of Machine Learning and AI in Formamidine Research

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how chemical reactions are designed and optimized. Applying these computational tools to the study of 1-hexyl-3,3-dimethylformamidine could accelerate discovery and enhance efficiency.

Reaction Prediction and Optimization: Machine learning algorithms, particularly random forest models and graph neural networks (GNNs), can accurately predict the outcomes of chemical reactions, including product yields. cam.ac.uk By training models on large datasets of published chemical reactions, AI tools can suggest optimal reaction conditions (e.g., catalyst, solvent, temperature) for synthesizing a target molecule like 1-hexyl-3,3-dimethylformamidine. deepchem.iochemcopilot.com This can significantly reduce the time and resources spent on empirical trial-and-error experimentation. chemcopilot.com

De Novo Synthesis Planning: AI can be used for inverse synthesis planning, or retrosynthesis, where the algorithm proposes a step-by-step pathway to create a target molecule from simple starting materials. deepchem.iogithub.io Applying such tools to 1-hexyl-3,3-dimethylformamidine could identify novel, more efficient, or more sustainable synthetic routes that might not be obvious to a human chemist. researchgate.net

Property Prediction: AI models are increasingly used to predict the physicochemical properties of molecules. specialchem.com For 1-hexyl-3,3-dimethylformamidine, machine learning could be employed to forecast properties relevant to its potential applications, such as solubility, stability, or its behavior in complex mixtures, thereby guiding experimental efforts toward the most promising areas.

Expansion into Materials Science and Supramolecular Chemistry

The molecular structure of 1-hexyl-3,3-dimethylformamidine, featuring both hydrogen-bonding capabilities (at the unsubstituted nitrogen) and a significant hydrophobic component (the hexyl chain), suggests intriguing possibilities for its use in materials science and supramolecular chemistry.

Organogel Formation: A key discovery in formamidine chemistry is the ability of certain derivatives to form stable organogels in protic solvents. nih.gov This self-assembly is presumed to occur through a network of intermolecular hydrogen bonds and π-π stacking interactions. nih.gov The potential for 1-hexyl-3,3-dimethylformamidine to act as an organogelator is a significant research opportunity. Its hexyl chain could enhance van der Waals interactions, potentially leading to materials with unique viscoelastic properties.

Surfactant and Aggregation Behavior: The amphiphilic nature of 1-hexyl-3,3-dimethylformamidine is reminiscent of cationic surfactants. The related ionic liquid, 1-hexyl-3-methylimidazolium (B1224943) chloride, is known to exhibit surfactant-like aggregation behavior in aqueous solutions. sigmaaldrich.comottokemi.com Investigating the surface activity and self-assembly of 1-hexyl-3,3-dimethylformamidine in various solvents could lead to applications in emulsions, foams, or as directing agents in nanoparticle synthesis.

Supramolecular Polymers: Supramolecular chemistry focuses on creating complex, functional systems from molecules held together by non-covalent interactions. youtube.com Materials based on these interactions, known as supramolecular polymers, can exhibit unique adaptive and self-healing properties. The ability of the formamidine moiety to participate in strong and directional hydrogen bonding makes 1-hexyl-3,3-dimethylformamidine a candidate for incorporation into novel supramolecular polymer systems. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.